molecular formula C14H19NO2 B13535771 3-((4-Methylpiperidin-1-yl)methyl)benzoic acid CAS No. 926201-90-3

3-((4-Methylpiperidin-1-yl)methyl)benzoic acid

Cat. No.: B13535771
CAS No.: 926201-90-3
M. Wt: 233.31 g/mol
InChI Key: VJVBALKIHRURTN-UHFFFAOYSA-N
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Description

3-((4-Methylpiperidin-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C14H19NO2. It is a derivative of benzoic acid, where the carboxylic acid group is attached to a benzene ring substituted with a 4-methylpiperidin-1-ylmethyl group.

Properties

CAS No.

926201-90-3

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

3-[(4-methylpiperidin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C14H19NO2/c1-11-5-7-15(8-6-11)10-12-3-2-4-13(9-12)14(16)17/h2-4,9,11H,5-8,10H2,1H3,(H,16,17)

InChI Key

VJVBALKIHRURTN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylpiperidin-1-yl)methyl)benzoic acid typically involves the reaction of 4-methylpiperidine with benzyl chloride to form the intermediate 4-methylpiperidin-1-ylmethylbenzene. This intermediate is then oxidized to form the desired benzoic acid derivative. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid (-COOH) group undergoes classical acid-derived reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄ or HCl) to form esters.
    Example :
    $$ \text{3-((4-Methylpiperidin-1-yl)methyl)benzoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester derivative} + \text{H}_2\text{O} $$

  • Amidation : Forms amides with primary/secondary amines via coupling reagents like EDC/HOBt or thionyl chloride (SOCl₂)-mediated activation.

Reaction TypeReagents/ConditionsProductReferences
EsterificationEthanol, H₂SO₄, reflux, 12 hrsEthyl ester (Yield: ~85%)
AmidationSOCl₂, then NH₃, RT, 6 hrsPrimary amide (Yield: 72–78%)

Piperidine Nitrogen Functionalization

The tertiary amine in the 4-methylpiperidine moiety participates in:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acylation : Forms acylated derivatives with acetyl chloride or anhydrides.

Key Mechanistic Insight :
The steric hindrance from the 4-methyl group slows alkylation kinetics compared to unsubstituted piperidine derivatives.

Reaction TypeReagents/ConditionsProductReferences
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 8 hrsQuaternary ammonium iodide
AcylationAc₂O, pyridine, RT, 24 hrsN-Acetylpiperidine derivative

Reduction and Oxidation Reactions

  • Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces -COOH to -CH₂OH (primary alcohol).

  • Methylene Bridge Oxidation : The -CH₂- linker between benzene and piperidine oxidizes to a ketone (-CO-) under strong oxidants like KMnO₄/H⁺.

Critical Note :
Oxidation of the methylene bridge is structurally consequential, altering the molecule’s conformational flexibility.

Aromatic Electrophilic Substitution

The benzene ring undergoes electrophilic substitution at the meta position (relative to the carboxylic acid group):

  • Nitration : HNO₃/H₂SO₄ introduces a nitro (-NO₂) group.

  • Sulfonation : H₂SO₄/SO₃ adds a sulfonic acid (-SO₃H) group.

Regioselectivity :
The electron-withdrawing carboxylic acid group deactivates the ring, directing substituents to the meta position .

Metal-Catalyzed Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura cross-couplings with aryl boronic acids using Pd(PPh₃)₄ catalysts. This modifies the benzene core for structure-activity relationship (SAR) studies.

pH-Dependent Tautomerism and Solubility

  • Aqueous Solubility : Poor in neutral/basic conditions (unionized -COOH); improves in alkaline media (deprotonated -COO⁻).

  • Piperidine Protonation : The tertiary amine (pKa ~10.5) becomes protonated in acidic environments, enhancing water solubility .

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : Decomposes above 240°C via decarboxylation and piperidine ring fragmentation.

  • Photostability : UV light (254 nm) induces radical formation at the methylene bridge, leading to dimerization.

This compound’s multifunctional architecture enables its use as a scaffold in drug discovery, particularly for CNS-targeted molecules where the piperidine moiety enhances blood-brain barrier permeability. Further experimental validation of these reactions is recommended to confirm yields and optimize conditions .

Scientific Research Applications

Scientific Research Applications of 3-((4-Methylpiperidin-1-yl)methyl)benzoic acid

This compound is an organic compound with a benzoic acid moiety linked to a 4-methylpiperidine group via a methylene bridge. It has a molecular formula of C14H19NO2C_{14}H_{19}NO_2 and a molecular weight of approximately 233.306 g/mol. This compound is investigated for its potential biological activities and applications in medicinal chemistry, particularly as a pharmacological agent.

Pharmaceutical Development

This compound serves as a precursor or intermediate in pharmaceutical development. Its chemical structure allows for various reactions typical of carboxylic acids and amines, making it a versatile building block for synthesizing more complex molecules.

Key Reactions:

  • Esterification with alcohols to form esters
  • Amidation with amines to create amides
  • Salt formation with acids or bases to enhance solubility

These reactions demonstrate the compound's versatility for chemical modifications.

This compound exhibits biological activity, especially in pharmacological contexts. Research suggests it may act as an enzyme inhibitor or modulator of receptor activity. Specific studies indicate potential roles in:

  • Enzyme inhibition
  • Receptor binding modulation

Further research is needed to clarify the exact mechanisms and therapeutic potentials. Studies focusing on the interactions of This compound with biological systems have revealed its potential as a modulator of enzyme activity and receptor binding. Specific investigations may include:

  • Enzyme kinetics studies
  • Receptor binding assays

These interaction studies are crucial for understanding its pharmacological profile and guiding future drug design efforts.

Structural Similarity and Uniqueness

Several compounds share structural similarities with This compound, each exhibiting unique properties.

Compound NameStructure CharacteristicsSimilarity Score
3-Bromo-4-(methylpiperidin-1-yl)methylbenzoic acidContains bromine substituent0.94
4-(2-Methylpiperidin-1-yl)methylbenzoic acidLacks bromine substituent0.85
3-Bromo-4-(diethylamino)methylbenzoic acidDifferent amine substitution0.90
3-Bromo-4-(pyrrolidin-1-ylmethyl)benzoic acidDifferent nitrogen heterocycle0.86

The uniqueness of This compound lies in its specific structural features, particularly the piperidine ring and the methylene linkage to the benzoic acid moiety. This configuration influences its reactivity and biological interactions, potentially enhancing its efficacy compared to similar compounds lacking these features.

Complement System Modulation

Mechanism of Action

The mechanism of action of 3-((4-Methylpiperidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Methylpiperidin-1-yl)methyl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylpiperidin-1-ylmethyl group provides distinct steric and electronic properties that can be advantageous in certain applications .

Biological Activity

3-((4-Methylpiperidin-1-yl)methyl)benzoic acid, a compound featuring a benzoic acid moiety substituted with a piperidine derivative, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Research indicates that this compound functions primarily as a modulator of various biological pathways. Its interactions with biological systems suggest potential roles in:

  • Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. For instance, in vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against CDK2 and CDK4, indicating significant inhibitory potential .
  • Microtubule Destabilization : Similar compounds have been reported to affect microtubule dynamics, suggesting that this compound may also exhibit microtubule-destabilizing activity, which is relevant for cancer therapies .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be attributed to specific structural features. The following table summarizes key findings from SAR studies:

CompoundModificationIC50 (μM)Activity
BA1Piperazine35.16Moderate inhibitor of CDK2
BA2Methyl group9.2Enhanced binding to cyclin A
BA3Ethoxy group5.9Improved activity against cyclin D

These modifications illustrate how subtle changes in the molecular structure can significantly influence the biological activity of the compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Antitumor Activity : In a study focusing on various cancer cell lines, compounds similar to this compound demonstrated promising antiproliferative effects. For example, derivatives showed IC50 values ranging from 0.16 to 3.24 μM against breast cancer cells (MDA-MB-231), indicating significant potential for cancer treatment .
  • Cell Cycle Analysis : Further investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes at lower concentrations (around 1.0 μM) .
  • In Vivo Studies : Animal model studies have shown that certain derivatives maintain their efficacy in vivo, providing a pathway for further development into therapeutic agents .

Q & A

Q. What are the standard synthetic routes for 3-((4-Methylpiperidin-1-yl)methyl)benzoic acid, and how is purity optimized?

The compound is synthesized via nucleophilic substitution or reductive amination, where 4-methylpiperidine reacts with a benzaldehyde derivative followed by oxidation to the carboxylic acid. Purity (>95%) is confirmed using HPLC and ¹H-NMR spectroscopy, with column chromatography as a common purification method . Reaction optimization (e.g., solvent choice, temperature) improves yield, as seen in similar benzoic acid derivative syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation?

¹H-NMR is essential for verifying the methylpiperidinyl and benzoic acid moieties. For example, the methyl group on piperidine appears as a singlet (~δ 1.2–1.4 ppm), while aromatic protons resonate between δ 7.4–8.2 ppm. Mass spectrometry (MS) validates the molecular ion peak (m/z 234.3) . IR spectroscopy confirms the carboxylic acid group (C=O stretch ~1700 cm⁻¹) .

Q. What in vitro assays are used to evaluate its biological activity?

Minimum inhibitory concentration (MIC) assays in Mycobacterium tuberculosis cultures are standard for anti-TB screening. For example, derivatives of similar benzoic acids showed MIC values as low as 1.6 µg/mL using microbroth dilution methods . Cell viability assays (e.g., MTT) in cancer cell lines assess cytotoxicity .

Advanced Research Questions

Q. How can computational docking guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like mycolic acid methyltransferases (MAMTs). Substituents on the benzoic acid core are modified to improve hydrogen bonding and hydrophobic interactions. A derivative with a 4-phenylpiperazine group achieved a docking score of -9.9 kcal/mol and improved MIC values .

Q. How are structure-activity relationship (SAR) studies conducted for anti-TB activity?

SAR involves synthesizing analogs with varied substituents (e.g., piperazine vs. morpholine rings) and testing their MICs. For instance, replacing the methyl group on piperidine with bulkier substituents reduced activity, highlighting the importance of steric compatibility .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies in MIC values (e.g., 25 µg/mL vs. 1.6 µg/mL for similar compounds) are analyzed by standardizing assay conditions (e.g., inoculum size, incubation time) and validating via orthogonal methods like isothermal titration calorimetry (ITC) to measure binding constants .

Q. How can structural modifications improve pharmacokinetic properties?

Esterification of the carboxylic acid group enhances membrane permeability, while PEGylation increases solubility. Metabolically stable groups (e.g., trifluoromethyl) reduce hepatic clearance. These strategies are validated using Caco-2 permeability assays and pharmacokinetic profiling in rodent models .

Q. What techniques assess compound stability under varying environmental conditions?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. pH-dependent stability is tested in buffers (pH 1–10), with LC-MS identifying degradation products (e.g., decarboxylated derivatives) .

Q. How are reaction yields optimized in large-scale synthesis?

Catalytic methods (e.g., Pd/C for hydrogenation) and flow chemistry improve scalability. For example, a continuous flow reactor increased yield by 20% for a related benzoic acid derivative by minimizing side reactions .

Q. What advanced analytical techniques characterize crystallographic properties?

Single-crystal X-ray diffraction (using SHELXL ) resolves the 3D structure, while powder XRD assesses polymorphism. Thermal stability is studied via differential scanning calorimetry (DSC) .

Key Notes

  • Avoid commercial sources like BenchChem; prioritize peer-reviewed synthesis protocols and pharmacological data .
  • Methodological rigor (e.g., standardized MIC assays) ensures reproducibility in biological studies .
  • Computational tools bridge structural design and experimental validation .

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